cis-beta-Hydroxy Tamoxifen

Description

BenchChem offers high-quality cis-beta-Hydroxy Tamoxifen suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-beta-Hydroxy Tamoxifen including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

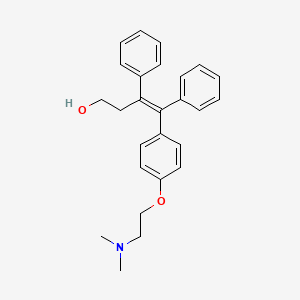

(E)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2/c1-27(2)18-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-19-28)21-9-5-3-6-10-21/h3-16,28H,17-20H2,1-2H3/b26-25+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWBHBPMBIXYBK-OCEACIFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=C(CCO)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC1=CC=C(C=C1)/C(=C(\CCO)/C2=CC=CC=C2)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701146254 | |

| Record name | (γE)-γ-[[4-[2-(Dimethylamino)ethoxy]phenyl]phenylmethylene]benzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701146254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97151-04-7 | |

| Record name | (γE)-γ-[[4-[2-(Dimethylamino)ethoxy]phenyl]phenylmethylene]benzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97151-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (γE)-γ-[[4-[2-(Dimethylamino)ethoxy]phenyl]phenylmethylene]benzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701146254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of cis-beta-Hydroxy Tamoxifen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tamoxifen, a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer, is a prodrug that undergoes extensive metabolic activation. Its clinical efficacy is largely attributed to its active metabolites, primarily 4-hydroxytamoxifen (4-OHT) and endoxifen.[1][2] These metabolites function as Selective Estrogen Receptor Modulators (SERMs), exhibiting tissue-specific antagonist or agonist activity.[3][4] This guide delves into the mechanistic principles governing the action of tamoxifen derivatives, with a specific focus on the lesser-known metabolite, cis-beta-Hydroxy Tamoxifen. By integrating established structure-activity relationships with field-proven experimental protocols, we provide a comprehensive framework for understanding and investigating the pharmacological profile of this and other novel tamoxifen derivatives.

Introduction: The Tamoxifen Family and the Primacy of Metabolism

Tamoxifen's therapeutic action is not derived from the parent compound itself, but from its biotransformation into active metabolites.[5] Phase I metabolism, predominantly mediated by cytochrome P450 enzymes like CYP2D6 and CYP3A4, introduces hydroxyl groups and removes methyl groups to produce compounds with significantly higher affinity for the estrogen receptor.[1][6] The two most well-characterized active metabolites are:

-

4-hydroxytamoxifen (4-OHT): Formed by hydroxylation of one of the phenyl rings. It exhibits 30- to 100-fold greater affinity for the ER than tamoxifen.[1][7]

-

Endoxifen (4-hydroxy-N-desmethyltamoxifen): A potent secondary metabolite formed through sequential N-demethylation and 4-hydroxylation.[1][5]

A critical feature of these molecules is their geometric isomerism. The triphenylethylene core allows for cis and trans isomers. It is the trans isomer (also referred to as the Z-isomer) that possesses the potent anti-estrogenic activity, whereas the cis isomer (E-isomer) is paradoxically estrogenic.[8][9] This guide will explore the mechanism of cis-beta-Hydroxy Tamoxifen, a metabolite hydroxylated on the ethyl side chain, through the lens of these established principles.

Core Molecular Mechanism of Action

The activity of any tamoxifen metabolite is dictated by a multi-step process involving receptor binding, induction of conformational changes, and subsequent modulation of gene transcription.

Competitive Binding to the Estrogen Receptor (ER)

The primary molecular target for tamoxifen and its metabolites is the estrogen receptor, which exists as two main subtypes, ERα and ERβ. These metabolites act as competitive antagonists by binding to the same ligand-binding pocket (LBP) as the endogenous ligand, 17β-estradiol (E2).[3][10] The key to their high affinity is the phenolic hydroxyl group, which mimics the 3-hydroxyl of E2, anchoring the molecule within the LBP.[11]

For beta-Hydroxy Tamoxifen, the position of the hydroxyl group on the ethyl side chain is less optimal for high-affinity binding compared to the 4-position on the phenyl ring seen in 4-OHT and endoxifen.[12] However, its ability to interact with the ER remains the foundational step of its action. The cis configuration of the phenyl rings further modulates this interaction, generally resulting in lower affinity and a shift towards agonistic properties compared to the trans isomer.[8][9]

Induction of a Transcriptionally Inactive Receptor Conformation

Upon binding an agonist like E2, the ER undergoes a specific conformational change. A critical structural element, Helix 12 (H12) of the ligand-binding domain, folds over the LBP, creating a surface that recruits transcriptional co-activator proteins. This co-activator complex then initiates the transcription of Estrogen Response Element (ERE)-driven genes that promote cell proliferation.

In contrast, the binding of an antagonist like trans-4-OHT is dictated by its bulky side chain.[10] This side chain physically obstructs the proper positioning of Helix 12, causing it to adopt an alternative conformation.[13] This antagonist conformation fails to recruit co-activators and instead promotes the binding of co-repressor proteins, leading to the silencing of ERE-regulated genes and a halt in estrogen-driven cell growth.[4][10]

For cis-beta-Hydroxy Tamoxifen, its action is determined by how its specific structure influences the final position of Helix 12. As a cis isomer, it is predicted to be a weaker antagonist or even a partial agonist, as this conformation is less effective at displacing Helix 12 into a fully antagonistic position.[8]

Downstream Transcriptional Regulation

The ultimate effect of cis-beta-Hydroxy Tamoxifen binding to the ER is the modulation of gene expression.

-

In Breast Tissue (Antagonism): In ER+ breast cancer cells, the desired antagonistic conformation prevents the transcription of key proliferative genes such as cyclin D1, leading to cell cycle arrest.[3][14]

-

In Other Tissues (Agonism): The tissue-specific nature of SERMs means that in tissues like bone or the endometrium, the same compound can induce a conformation that recruits a different set of co-regulators, leading to agonist effects (e.g., bone density preservation or increased risk of endometrial hyperplasia).[4]

The specific agonist/antagonist profile of cis-beta-Hydroxy Tamoxifen would depend on the precise conformational state it induces in the ER and the relative abundance of specific co-regulators in a given target tissue.

Diagram: Generalized SERM Mechanism of Action

The following diagram illustrates the divergent pathways of an estrogen agonist versus a SERM antagonist at the molecular level.

Caption: Divergent signaling pathways of ER activation vs. inhibition.

Experimental Validation: A Self-Validating Protocol Workflow

To definitively characterize the mechanism of action for a novel metabolite like cis-beta-Hydroxy Tamoxifen, a tiered, self-validating experimental approach is required. Each step provides causality for the next, moving from molecular binding to cellular function.

Step 1: Quantifying Receptor Binding Affinity

Objective: To determine the binding affinity (Ki) of the compound for ERα and ERβ.

Methodology: Competitive Radioligand Binding Assay [15] This assay measures the ability of an unlabeled test compound (cis-beta-Hydroxy Tamoxifen) to displace a radiolabeled ligand (e.g., [3H]-Estradiol) from the receptor.[16] The result yields an IC50 value, which can be converted to a binding affinity constant (Ki).[17]

Protocol Outline:

-

Preparation: Prepare ER-containing cytosol from a source like rat uteri or from cells overexpressing the specific receptor subtype (ERα or ERβ).[15]

-

Incubation: In a multi-well plate, incubate a fixed concentration of [3H]-Estradiol and the receptor preparation with serially diluted concentrations of the unlabeled test compound.[18]

-

Separation: Separate receptor-bound from free radioligand via vacuum filtration through glass fiber filters.[17]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Analysis: Plot the percentage of bound radioligand against the log concentration of the test compound to determine the IC50 (the concentration at which 50% of the radioligand is displaced).[15]

Causality: A high binding affinity is a prerequisite for potent biological activity but does not define whether the compound is an agonist or antagonist. This result validates moving to functional assays.

Step 2: Assessing Functional Activity at the Transcriptional Level

Objective: To determine if the compound acts as an ER agonist or antagonist in a cellular context.

Methodology: ERE-Luciferase Reporter Assay [19][20] This cell-based assay uses a reporter gene (luciferase) under the control of multiple EREs. An increase in light output signifies ER agonism, while a decrease in E2-stimulated light output signifies antagonism.[21][22]

Protocol Outline:

-

Transfection: Transfect a suitable cell line (e.g., MCF-7 or HEK293T) with two plasmids: one expressing the ER subtype of interest (ERα or ERβ) and an ERE-luciferase reporter plasmid.[21]

-

Treatment:

-

Agonist Mode: Treat cells with increasing concentrations of the test compound alone.

-

Antagonist Mode: Treat cells with a fixed, stimulatory concentration of Estradiol (e.g., 1 nM) plus increasing concentrations of the test compound.

-

-

Incubation: Culture cells for 18-24 hours to allow for transcriptional activation.

-

Lysis & Measurement: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.[19]

-

Analysis: Normalize luciferase activity to a control (e.g., vehicle or E2 alone) and plot the response versus compound concentration to determine EC50 (agonist) or IC50 (antagonist) values.

Causality: This assay directly measures the functional consequence of receptor binding. It validates the binding data and provides a clear classification of the compound's activity profile.

Diagram: Experimental Validation Workflow

This workflow demonstrates the logical progression from binding to function.

Caption: A self-validating workflow for characterizing SERM activity.

Comparative Analysis and Data Presentation

To place the activity of cis-beta-Hydroxy Tamoxifen in context, its properties must be compared against well-characterized metabolites. The data below are representative values from the literature for the primary trans (Z) isomers, which would serve as benchmarks.

| Compound | Target | Binding Affinity (Relative to E2) | Functional Activity |

| Estradiol (E2) | ERα/ERβ | 100% | Full Agonist |

| trans-4-OHT | ERα/ERβ | ~100%[7] | Potent Antagonist[8] |

| trans-Endoxifen | ERα/ERβ | High | Potent Antagonist[5] |

| Tamoxifen | ERα/ERβ | ~1-2%[7] | Antagonist (Prodrug) |

| cis-beta-Hydroxy Tamoxifen | ERα/ERβ | To be determined | To be determined |

Conclusion

The mechanism of action of cis-beta-Hydroxy Tamoxifen is fundamentally rooted in the principles of selective estrogen receptor modulation established by its more famous relatives, 4-hydroxytamoxifen and endoxifen. Its interaction with the estrogen receptor—characterized by competitive binding, induction of a specific receptor conformation, and the subsequent recruitment of co-regulators—dictates its cellular effect. Based on established structure-activity relationships, the cis geometry and the beta-position of the hydroxyl group suggest it is likely a weaker antagonist or partial agonist compared to the clinically dominant trans-4-hydroxy metabolites.[8][11] Definitive characterization requires the systematic application of the binding and functional assays outlined in this guide, a process that provides a robust and validated understanding of its pharmacological profile and potential contribution to the complex in vivo activity of tamoxifen.

References

-

Swolverine. (2025, April 23). How Tamoxifen Works: Mechanism of Action Explained. [Link]

-

PharmGKB. Tamoxifen Pathway, Pharmacokinetics. ClinPGx. [Link]

-

Lim, Y. C., et al. (2006). Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen. PubMed. [Link]

-

Murphy, C. S., et al. (1990). Structure-function relationships of hydroxylated metabolites of tamoxifen that control the proliferation of estrogen-responsive T47D breast cancer cells in vitro. PubMed. [Link]

-

News-Medical. Tamoxifen Mechanism. [Link]

-

Lu, W. J., et al. (2012). Tamoxifen metabolites as active inhibitors of aromatase in the treatment of breast cancer. Breast Cancer Research and Treatment. [Link]

-

Chang, M. (2012). Metabolic activation of tamoxifen. ResearchGate. [Link]

-

Castañeda, V., & Katzenellenbogen, B. S. (1979). Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer. PubMed. [Link]

-

Medscape. (2019, December 6). Tamoxifen: Mechanism of Action - Decision Point. [Link]

-

Ford, B. M., et al. (2016). Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development. PLOS One. [Link]

-

Dezentjé, V. O., et al. (2010). Metabolism and transport of tamoxifen in relation to its effectiveness: new perspectives on an ongoing controversy. NIH. [Link]

-

CPIC. (2021, June 10). CPIC guideline for tamoxifen and CYP2D6. YouTube. [Link]

-

Jordan, V. C. (2007). New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer. PubMed Central. [Link]

-

BPS Bioscience. Estrogen Response Element (ERE) Luciferase Reporter Lentivirus. [Link]

-

Ford, B. M., et al. (2016). Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development. PubMed Central. [Link]

-

Murphy, C. S., et al. (1991). Structure-activity relationships of nonisomerizable derivatives of tamoxifen: importance of hydroxyl group and side chain positioning for biological activity. PubMed. [Link]

-

Wiley, S. R., et al. (2001). 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor gamma. PubMed. [Link]

-

National Toxicology Program. (2002, October 5). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. [Link]

-

Armstrong, R. D., et al. (1987). Separation of tamoxifen geometric isomers and metabolites by bonded-phase beta-cyclodextrin chromatography. PubMed. [Link]

-

Wiley, S. R., et al. (2001). 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ. PNAS. [Link]

-

Murphy, C. S., et al. (1991). Structure-activity relationships of nonisomerizable derivatives of tamoxifen: Importance of hydroxyl group and side chain positioning for biological activity. Molecular Pharmacology. [Link]

-

Fray, M. J., et al. (2014). Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells. PubMed Central. [Link]

-

Shen, O., et al. (2014). Estrogen Receptor Subtype-mediated Luciferase Reporter Gene Assays for Determining (anti) Estrogen Effect ofChemicals. Biomedical and Environmental Sciences. [Link]

-

ResearchGate. Fig. 2 Structure–function relationships: stepwise hydroxylation and.... [Link]

-

ResearchGate. Crystal structure of estrogen receptor associated with 4-hydroxytamoxifen. [Link]

-

Indigo Biosciences. Human ERβ Reporter Assay Kit. [Link]

-

H}$, C. M., et al. (2001). Tamoxifen Functions As a Molecular Agonist Inducing Cell Cycle-Associated Genes in Breast Cancer Cells. AACR Journals. [Link]

-

Science.gov. tamoxifen metabolite concentrations: Topics by Science.gov. [Link]

-

ResearchGate. (PDF) In vitro receptor binding assays. [Link]

-

Alfa Cytology. Competitive Radioligand Binding Assays. [Link]

-

Maggi, A., & Ciana, P. (2022). The Use of ERE-Luc Reporter Mice to Monitor Estrogen Receptor Transcriptional Activity in a Spatio-Temporal Dimension. PubMed. [Link]

-

Fowler, A. M., et al. (2012). Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer. NIH. [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. tamoxifen metabolite concentrations: Topics by Science.gov [science.gov]

- 3. swolverine.com [swolverine.com]

- 4. decisionpoint.medscape.com [decisionpoint.medscape.com]

- 5. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-function relationships of hydroxylated metabolites of tamoxifen that control the proliferation of estrogen-responsive T47D breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development | PLOS One [journals.plos.org]

- 10. news-medical.net [news-medical.net]

- 11. Structure-activity relationships of nonisomerizable derivatives of tamoxifen: importance of hydroxyl group and side chain positioning for biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Estrogen Receptor Subtype-mediated Luciferase Reporter Gene Assays for Determining (anti) Estrogen Effect ofChemicals [ykxb.scu.edu.cn]

- 22. The Use of ERE-Luc Reporter Mice to Monitor Estrogen Receptor Transcriptional Activity in a Spatio-Temporal Dimension - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of cis-beta-Hydroxy Tamoxifen

A Senior Application Scientist's Synthesis of its Molecular Interactions and Functional Consequences

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

As a key metabolite of the widely prescribed selective estrogen receptor modulator (SERM), tamoxifen, cis-beta-hydroxy tamoxifen, also known as (E)-4-hydroxytamoxifen, presents a complex and often contrasting biological profile to its more studied trans isomer. This technical guide provides a comprehensive analysis of the biological activity of cis-beta-hydroxy tamoxifen, moving beyond a surface-level description to delve into the nuanced molecular mechanisms that dictate its function. We will explore its interactions with estrogen receptors, the consequent downstream signaling events, and its metabolic fate, offering a detailed perspective for researchers in oncology, endocrinology, and drug development. This document is structured to provide not only a thorough understanding of the compound's activity but also practical, field-proven insights into the experimental methodologies used for its characterization.

Introduction: The Significance of Tamoxifen Isomerism

Tamoxifen's clinical efficacy in estrogen receptor-positive (ER+) breast cancer is largely attributed to its competitive antagonism of estrogen binding to the ER.[1] However, tamoxifen is a prodrug that undergoes extensive metabolic activation to various derivatives, with 4-hydroxytamoxifen (4-OHT) being a particularly potent metabolite.[2] The biological activity of 4-OHT is critically dependent on its geometric isomerism around the carbon-carbon double bond of the triphenylethylene core. The trans isomer ((Z)-4-hydroxytamoxifen) is a potent antiestrogen, exhibiting high affinity for the ER and effectively blocking estrogen-mediated signaling in breast cancer cells.[3] In stark contrast, the cis isomer ((E)-4-hydroxytamoxifen), the focus of this guide, displays a significantly different pharmacological profile, predominantly characterized by estrogenic or weakly antiestrogenic activities.[3] Understanding the distinct biological activities of these isomers is paramount for a complete comprehension of tamoxifen's therapeutic window and the potential for metabolic variations to influence patient outcomes.

Molecular Interactions with Estrogen Receptors

The primary molecular target of cis-beta-hydroxy tamoxifen is the estrogen receptor, a ligand-activated transcription factor with two main subtypes, ERα and ERβ. The differential effects of the cis and trans isomers of 4-hydroxytamoxifen are rooted in their distinct binding modes within the ligand-binding pocket of the ER.

Comparative Binding Affinity

While 4-hydroxytamoxifen, in general, exhibits a high affinity for the estrogen receptor, comparable to that of estradiol[2], the specific affinities of the cis and trans isomers are crucial to their distinct activities. The trans isomer typically displays a higher binding affinity for both ERα and ERβ compared to the cis isomer. This difference in affinity contributes to the trans isomer's potent antiestrogenic effects.

Table 1: Comparative Biological Activities of 4-Hydroxytamoxifen Isomers

| Compound | Isomer | Estrogen Receptor (ER) Binding Affinity (Relative to Estradiol=100) | Functional Activity in ER+ Breast Cancer Cells |

| Estradiol | N/A | 100 | Agonist |

| trans-beta-Hydroxy Tamoxifen ((Z)-4-OHT) | trans | High (comparable to Estradiol) | Potent Antagonist |

| cis-beta-Hydroxy Tamoxifen ((E)-4-OHT) | cis | Moderate to High | Predominantly Agonist/Weak Antagonist |

Note: Specific quantitative values for binding affinities can vary between studies and assay conditions. The table provides a qualitative comparison based on available literature.

Conformational Changes and Cofactor Recruitment

The binding of a ligand to the ER induces a specific conformational change in the receptor, which in turn dictates the recruitment of either coactivator or corepressor proteins to the transcriptional complex.

-

trans-beta-Hydroxy Tamoxifen ((Z)-4-OHT): As a potent antagonist, the trans isomer induces a conformational change in the ER that favors the recruitment of corepressors (e.g., NCoR, SMRT). This corepressor-bound complex actively represses the transcription of estrogen-responsive genes, leading to the inhibition of cell proliferation.

-

cis-beta-Hydroxy Tamoxifen ((E)-4-OHT): The binding of the cis isomer induces a different conformational change in the ER, one that can facilitate the recruitment of coactivators (e.g., SRC-1, p300/CBP).[4] This coactivator-bound complex can then initiate the transcription of estrogen-responsive genes, resulting in an estrogenic effect.

Figure 1: Differential cofactor recruitment by cis and trans isomers of 4-hydroxytamoxifen.

Functional Consequences of Estrogen Receptor Interaction

The distinct molecular interactions of cis-beta-hydroxy tamoxifen translate into observable differences in cellular and physiological responses.

In Vitro Effects on Cell Proliferation

In ER+ breast cancer cell lines such as MCF-7 and T47D, the functional consequences of cis-beta-hydroxy tamoxifen's estrogenic nature are evident. While the trans isomer potently inhibits estradiol-stimulated cell growth, the cis isomer can, in some contexts, promote cell proliferation, albeit generally to a lesser extent than estradiol. Its weak antiestrogenic activity is typically observed at higher concentrations.

Regulation of Estrogen-Responsive Genes

The estrogenic activity of cis-beta-hydroxy tamoxifen can be quantified by its ability to induce the expression of well-characterized estrogen-responsive genes, such as pS2 (TFF1) and GREB1.[4][5] In contrast to the trans isomer, which blocks the induction of these genes by estradiol, the cis isomer can stimulate their transcription.

Experimental Protocols for Characterizing Biological Activity

To ensure scientific integrity and reproducibility, the following are detailed methodologies for assessing the biological activity of cis-beta-hydroxy tamoxifen.

Competitive Estrogen Receptor Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [³H]-estradiol.

Protocol:

-

Preparation of ER-containing cytosol: Uterine tissue from immature or ovariectomized rodents, or ER-positive cell lines, are homogenized in a suitable buffer and centrifuged to obtain a cytosolic fraction rich in estrogen receptors.[6]

-

Competitive Binding Incubation: A constant concentration of [³H]-estradiol is incubated with the ER-containing cytosol in the presence of increasing concentrations of the unlabeled competitor (e.g., estradiol, trans-4-OHT, cis-4-OHT).[6]

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand using methods such as hydroxylapatite precipitation or dextran-coated charcoal adsorption.[6]

-

Quantification and Data Analysis: The amount of bound radioactivity is measured by liquid scintillation counting. The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined, and the relative binding affinity (RBA) is calculated relative to estradiol.[6]

Figure 2: Workflow for a competitive estrogen receptor binding assay.

Estrogen-Responsive Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate or inhibit the transcription of a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).[7][8]

Protocol:

-

Cell Culture and Transfection: An ER-positive cell line (e.g., MCF-7, T47D) is transiently or stably transfected with a plasmid containing an ERE-driven luciferase reporter gene.[7]

-

Compound Treatment: The transfected cells are treated with the test compound (cis-beta-hydroxy tamoxifen) alone (to assess agonist activity) or in combination with estradiol (to assess antagonist activity).[7]

-

Cell Lysis and Luciferase Assay: After a defined incubation period, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate.[7]

-

Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The results are expressed as fold induction over a vehicle control for agonist activity or as a percentage inhibition of estradiol-induced activity for antagonist activity.

Metabolism and Isomerization

The in vivo biological activity of tamoxifen and its metabolites is further complicated by their metabolic interconversion. Cytochrome P450 enzymes have been implicated in the isomerization of 4-hydroxytamoxifen.[9] This enzymatic conversion of the potent antiestrogenic trans isomer to the estrogenic cis isomer could potentially contribute to the development of tamoxifen resistance in some patients.

ER-Independent Signaling

While the primary mechanism of action of 4-hydroxytamoxifen isomers is through the estrogen receptor, evidence suggests the existence of ER-independent signaling pathways. For instance, 4-hydroxytamoxifen has been shown to activate the ERK1/2 signaling pathway, which can have implications for cell fate decisions.[10] Furthermore, 4-hydroxytamoxifen can interact with estrogen-related receptors (ERRs), particularly ERRγ, where it acts as an inverse agonist.[11][12] The extent to which the cis isomer specifically engages these alternative pathways requires further investigation.

In Vivo Biological Activity

The estrogenic properties of cis-beta-hydroxy tamoxifen can be assessed in vivo using the uterotrophic assay in immature or ovariectomized rodents.[3] In this assay, an increase in uterine wet weight following administration of the compound is indicative of an estrogenic effect. While the trans isomer generally exhibits antiestrogenic activity in this model (i.e., it blocks the uterotrophic effect of estradiol), the cis isomer can display partial agonist activity, leading to an increase in uterine weight.

Conclusion and Future Directions

The biological activity of cis-beta-hydroxy tamoxifen is markedly different from that of its trans isomer, being primarily characterized by estrogenic or weak antiestrogenic effects. This functional divergence is a direct consequence of the distinct conformational changes it induces in the estrogen receptor upon binding, leading to the differential recruitment of transcriptional cofactors. A thorough understanding of the pharmacology of cis-beta-hydroxy tamoxifen is crucial for a comprehensive appreciation of the complexities of tamoxifen therapy.

Future research should focus on several key areas:

-

Quantitative Pharmacokinetics: Elucidating the in vivo concentrations and tissue distribution of the cis and trans isomers of 4-hydroxytamoxifen in patients undergoing tamoxifen therapy.

-

Mechanisms of Isomerization: Further characterizing the enzymatic pathways responsible for the interconversion of the isomers and the factors that may influence this process.

-

ER-Independent Signaling: A more detailed investigation into the ER-independent signaling pathways modulated specifically by the cis isomer and their contribution to its overall biological profile.

-

Clinical Relevance: Determining the clinical significance of the cis/trans isomer ratio in relation to treatment response and the development of tamoxifen resistance.

By addressing these questions, the scientific and clinical communities can continue to refine our understanding of this important class of drugs and optimize their use in the treatment and prevention of breast cancer.

References

- Borgna, J. L., & Rochefort, H. (1981). Hydroxylated metabolites of tamoxifen are formed in vivo and bound to estrogen receptor in target tissues. Journal of Biological Chemistry, 256(2), 859-868.

- Coward, P., et al. (2001). 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor gamma. Proceedings of the National Academy of Sciences, 98(15), 8880-8884.

-

Ingenuity Pathway Analysis. (n.d.). Qiagen. Retrieved from [Link]

- Katzenellenbogen, B. S., et al. (1984). In vivo and in vitro antiestrogenic action of 3-hydroxytamoxifen, tamoxifen and 4-hydroxytamoxifen. Journal of Steroid Biochemistry, 20(5), 1123-1129.

- Kim, S. Y., et al. (2018). Modeling binding equilibrium in a competitive estrogen receptor binding assay. Environmental Toxicology and Chemistry, 37(3), 743-750.

- Kraichely, D. M., et al. (2000). 4-Hydroxytamoxifen is an isoform-specific inhibitor of orphan estrogen-receptor-related (ERR) nuclear receptors beta and gamma. Endocrinology, 141(9), 3534-3543.

- Lay, M., & Choi, S. K. (2015). 4-Hydroxytamoxifen probes for light-dependent spatiotemporal control of Cre-ER mediated reporter gene expression. Molecular BioSystems, 11(11), 2963-2966.

- Nguyen, A., et al. (2007). Organometallic analogues of tamoxifen: Effect of the amino side-chain replacement by a carbonyl ferrocenyl moiety in hydroxytamoxifen. Journal of Organometallic Chemistry, 692(6), 1377-1386.

- Sun, J., et al. (2012). Tamoxifen Resistance in Breast Cancer Is Regulated by the EZH2–ERα–GREB1 Transcriptional Axis. Cancer Research, 72(15), 3959-3970.

- Thangaraju, M., et al. (2003). Delayed and Persistent ERK1/2 Activation Is Required for 4-Hydroxytamoxifen-induced Cell Death. Journal of Biological Chemistry, 278(48), 47843-47852.

- U.S. Environmental Protection Agency. (2002).

- Valdivia, A., et al. (2014). Comparative Uterotrophic Effects of Endoxifen and Tamoxifen in Ovariectomized Sprague Dawley Rats. Journal of the Endocrine Society, 12(1), 1-10.

- Wilson, V. S., et al. (2004). Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells. Toxicological Sciences, 81(1), 60-71.

- Wu, Y., et al. (2005). Induction of the gene expression of pS2 and GREB1 by E2 was repressed in PR-transfected MCF-7 cell. Journal of Molecular Endocrinology, 34(3), 735-746.

- Wu, Y., et al. (2005). Selective Estrogen Receptor Modulators 4-Hydroxytamoxifen and Raloxifene Impact the Stability and Function of SRC-1 and SRC-3 Coactivator Proteins. Molecular and Cellular Biology, 25(19), 8355-8370.

- Zacharewski, T. R., et al. (1995). Development and Characterization of a Cell Line That Stably Expresses an Estrogen-Responsive Luciferase Reporter for the Detection of Estrogenic and Antiestrogenic Chemicals. Toxicology and Applied Pharmacology, 132(2), 271-281.

- Ali, S., et al. (2016). Molecular mechanisms and mode of tamoxifen resistance in breast cancer.

- Chen, I., et al. (2019). 4-Hydroxytamoxifen enhances sensitivity of estrogen receptor α-positive breast cancer to docetaxel in an estrogen and ZNF423 SNP-dependent fashion.

- Matsumura, I., et al. (2005). Luciferase-reporter gene assays of 17-estradiol, bisphenol A, 4-hydroxytamoxifen and other potential endocrine disruptors in a recombinant yeast strain and a transiently transfected HeLa cell line. Journal of Health Science, 51(5), 586-594.

- Nuedel, M. T., et al. (2016). In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control. ACS Chemical Biology, 11(5), 1360-1368.

- U.S. National Toxicology Program. (2018). Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer.

- Crewe, H. M., et al. (2000). Interindividual Variation in the Isomerization of 4-hydroxytamoxifen by Human Liver Microsomes: Involvement of Cytochromes P450. Drug Metabolism and Disposition, 28(11), 1379-1384.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo and in vitro antiestrogenic action of 3-hydroxytamoxifen, tamoxifen and 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tamoxifen Resistance in Breast Cancer Is Regulated by the EZH2–ERα–GREB1 Transcriptional Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Delayed and Persistent ERK1/2 Activation Is Required for 4-Hydroxytamoxifen-induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Enigmatic Interaction: A Technical Guide to the Estrogen Receptor Binding Affinity of cis-beta-Hydroxy Tamoxifen

Introduction: Beyond the Prodrug - The Critical Role of Tamoxifen Metabolites

For decades, Tamoxifen has been a cornerstone in the therapeutic arsenal against estrogen receptor-positive (ER+) breast cancer. However, the narrative of its efficacy is not centered on the parent compound but rather on its metabolic progeny. Tamoxifen itself is a prodrug, requiring bioactivation into metabolites that possess significantly higher affinity for the estrogen receptor (ER), the primary target of this endocrine therapy.[1][2] Understanding the nuanced interactions of these metabolites with the ER is paramount for researchers, scientists, and drug development professionals in optimizing endocrine therapies and overcoming resistance.

This technical guide provides an in-depth exploration of the estrogen receptor binding affinity of a specific, less-studied metabolite, cis-beta-Hydroxy Tamoxifen. We will dissect the structural and stereochemical nuances that govern its interaction with the ER, contrast its binding profile with its more potent isomers, and provide a detailed, field-proven protocol for the experimental determination of its binding affinity.

The Metabolic Cascade and the Rise of Active Metabolites

Tamoxifen undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, leading to the formation of several key metabolites.[2] The most clinically significant of these are 4-hydroxytamoxifen (4-OHT) and N-desmethyl-4-hydroxytamoxifen (endoxifen).[1] These "active" metabolites are not mere byproducts; they are potent antiestrogens, exhibiting a binding affinity for the estrogen receptor up to 100 times greater than that of Tamoxifen itself.[1][3] This enhanced affinity is the cornerstone of their therapeutic effect, as they competitively inhibit the binding of estradiol to the ER, thereby abrogating estrogen-driven cell proliferation.[4]

Caption: Metabolic activation of Tamoxifen to its high-affinity metabolites.

Stereochemistry: The Decisive Factor in Receptor Binding

The triphenylethylene scaffold of Tamoxifen and its metabolites gives rise to geometric isomers, designated as cis (E) and trans (Z). This stereoisomerism is not a trivial structural detail; it is a critical determinant of biological activity. The trans-isomers of 4-OHT (afimoxifene) and endoxifen are the pharmacologically active forms, exhibiting significantly higher binding affinity for the ER compared to their cis-counterparts.[5][6] The spatial arrangement of the phenyl groups and the alkylaminoethoxy side chain in the trans configuration allows for optimal docking within the ligand-binding pocket of the ER, leading to a stable and high-affinity interaction.[4]

The Understudied Isomer: cis-beta-Hydroxy Tamoxifen

While the focus of extensive research has been on the high-affinity trans-isomers, the cis-isomers, including cis-beta-Hydroxy Tamoxifen, are also formed during metabolism. However, their contribution to the overall antiestrogenic effect of Tamoxifen is considered to be significantly less.

Studies have consistently demonstrated that the cis-isomers of Tamoxifen metabolites have a markedly lower relative binding affinity (RBA) for the estrogen receptor. For instance, the RBA for cis-4-OHT and cis-endoxifen is substantially lower than their trans counterparts.[5] This reduced affinity is attributed to steric hindrance within the ER ligand-binding pocket. The geometry of the cis-isomer prevents the crucial conformational changes in the receptor that are necessary for high-affinity binding and subsequent antagonist activity.

| Compound | Isomer | Relative Binding Affinity (RBA) for ERα (Estradiol = 100) | Reference |

| Tamoxifen | N/A | ~1-3% | [7] |

| 4-hydroxytamoxifen | trans (afimoxifene) | ~100-200% | [5][8] |

| cis | ~2.9% | [5] | |

| Endoxifen | trans | ~158-181% | [5][7] |

| cis | ~4.5% | [5] |

Table 1: Comparative Estrogen Receptor Alpha (ERα) Relative Binding Affinities of Tamoxifen and its Metabolites.

While specific quantitative data for cis-beta-Hydroxy Tamoxifen is sparse in the literature, it is reasonable to extrapolate from the data on other cis-isomers that its binding affinity for the ER is also significantly lower than that of the trans-isomers.

Experimental Determination of Estrogen Receptor Binding Affinity: A Competitive Radioligand Binding Assay

To empirically determine the binding affinity of cis-beta-Hydroxy Tamoxifen, a competitive radioligand binding assay is the gold standard. This method measures the ability of a test compound (the "competitor," in this case, cis-beta-Hydroxy Tamoxifen) to displace a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-estradiol) from the ER. The concentration of the competitor that displaces 50% of the radioligand is known as the IC50, which can then be used to calculate the inhibition constant (Ki), a direct measure of binding affinity.

Protocol: Competitive Estrogen Receptor Binding Assay

This protocol outlines a robust and self-validating system for determining the ER binding affinity of a test compound.

Materials and Reagents:

-

Receptor Source: Human recombinant estrogen receptor alpha (ERα) or rat uterine cytosol.[9]

-

Radioligand: [³H]-17β-estradiol.

-

Competitor: cis-beta-Hydroxy Tamoxifen (and other isomers for comparison).

-

Assay Buffer: Tris-HCl buffer with additives to prevent protein degradation and non-specific binding.

-

Separation Matrix: Hydroxyapatite (HAP) slurry or dextran-coated charcoal.[10]

-

Scintillation Cocktail and Counter.

Workflow:

Caption: Workflow for a competitive estrogen receptor binding assay.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare serial dilutions of cis-beta-Hydroxy Tamoxifen and control compounds (e.g., unlabeled estradiol, trans-4-OHT) in the assay buffer.

-

Prepare a working solution of [³H]-estradiol at a concentration near its Kd for the ER.

-

Prepare the ERα solution at a concentration optimized for the assay.

-

-

Assay Setup:

-

In a series of microcentrifuge tubes or a microplate, add the assay buffer.

-

Add a fixed amount of the ERα preparation to each tube.

-

Add the serially diluted cis-beta-Hydroxy Tamoxifen or control compounds.

-

Include tubes for determining total binding (ER + [³H]-estradiol only) and non-specific binding (ER + [³H]-estradiol + a saturating concentration of unlabeled estradiol).

-

-

Incubation:

-

Initiate the binding reaction by adding the [³H]-estradiol working solution to all tubes.

-

Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient period to reach equilibrium (typically 16-18 hours).[10]

-

-

Separation of Bound and Free Ligand:

-

Add a slurry of hydroxyapatite or dextran-coated charcoal to each tube to adsorb the free radioligand.

-

Incubate for a short period with agitation.

-

Centrifuge to pellet the adsorbent.

-

-

Quantification:

-

Carefully transfer the supernatant (containing the ER-bound [³H]-estradiol) to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of cis-beta-Hydroxy Tamoxifen.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion and Future Directions

The binding affinity of Tamoxifen's metabolites to the estrogen receptor is a complex interplay of metabolism and stereochemistry. While cis-beta-Hydroxy Tamoxifen is not the primary mediator of Tamoxifen's antiestrogenic effects due to its predicted low binding affinity, a thorough understanding of all metabolic products is crucial for a complete picture of Tamoxifen's pharmacology. The detailed experimental protocol provided herein offers a robust framework for the precise quantification of its ER binding affinity.

Future research should focus on obtaining definitive quantitative binding data for cis-beta-Hydroxy Tamoxifen and other less-studied metabolites. This will not only enhance our fundamental understanding of Tamoxifen's mechanism of action but may also provide insights into mechanisms of drug resistance and inform the development of next-generation selective estrogen receptor modulators with improved efficacy and safety profiles.

References

-

Borgna, J. L., & Rochefort, H. (1981). Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer. Biochemical Pharmacology, 30(14), 1981-1986. [Link]

-

Coezy, E., Borgna, J. L., & Rochefort, H. (1982). Tamoxifen and metabolites in MCF7 cells: correlation between binding to estrogen receptor and inhibition of cell growth. Cancer Research, 42(1), 317-323. [Link]

-

Wikipedia contributors. (2024, January 29). Endoxifen. In Wikipedia, The Free Encyclopedia. Retrieved February 13, 2026, from [Link]

-

Dahmane, E., et al. (2008). Estrogen receptor binding and bioactivity of tamoxifen, active tamoxifen metabolites and their glucuronides. Cancer Research, 68(9 Supplement), 3462. [Link]

-

ResearchGate. (n.d.). Relative ER affinity and abundance of tamoxifen metabolites. Retrieved February 13, 2026, from [Link]

-

Wu, Y., et al. (2013). Endoxifen's Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens. PLoS ONE, 8(1), e54613. [Link]

-

Borgna, J. L., & Rochefort, H. (1980). High-affinity binding to the estrogen receptor of [3H]4-hydroxytamoxifen, an active antiestrogen metabolite. Molecular and Cellular Endocrinology, 20(1), 71-85. [Link]

-

Katzenellenbogen, B. S., Norman, M. J., Eckert, R. L., Peltz, S. W., & Mangel, W. F. (1984). Bioactivities, estrogen receptor binding affinities, and bioavailability of tamoxifen and its metabolites. Annals of the New York Academy of Sciences, 437, 317-323. [Link]

-

Tremblay, G. B., et al. (2001). 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor gamma. Proceedings of the National Academy of Sciences, 98(15), 8758-8763. [Link]

-

Cowley, S. M., & Parker, M. G. (1999). 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor. Proceedings of the National Academy of Sciences, 96(22), 12578-12583. [Link]

-

Ahmad, A., et al. (2018). Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside. Cancers, 10(7), 235. [Link]

-

U.S. Environmental Protection Agency. (2011). Estrogen Receptor Binding Assay Using Rat Uterine Cytosol (ER-RUC) Standard Evaluation Procedure. [Link]

-

Gjerde, J., et al. (2010). The formation of estrogen-like tamoxifen metabolites and their influence on enzyme activity and gene expression of ADME genes. Cancer Chemotherapy and Pharmacology, 66(1), 121-130. [Link]

-

Rochefort, H., & Borgna, J. L. (1986). Competitive binding assay for estrogen receptor in monolayer culture: measure of receptor activation potency. Journal of Steroid Biochemistry, 25(5A), 677-682. [Link]

-

University of Arizona. (n.d.). Determining the Relative Binding Efficacy of Selective Estrogen Receptor Modulators. Retrieved February 13, 2026, from [Link]

-

Tremblay, G. B., et al. (2001). 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ. Proceedings of the National Academy of Sciences, 98(15), 8758-8763. [Link]

-

ResearchGate. (n.d.). Chemical structures of tamoxifen and metabolites Z-4 hydroxytamoxifen and Z-endoxifen, and the metabolic relationship between the three compounds. Retrieved February 13, 2026, from [Link]

-

Katzenellenbogen, J. A., et al. (1983). Synthesis of the (E) and (Z) isomers of the antiestrogen tamoxifen and its metabolite, hydroxytamoxifen, in tritium-labeled form. The Journal of Organic Chemistry, 48(23), 4285-4292. [Link]

-

Pecorak, S., & Susman, T. (2004). Tamoxifen and the Estrogen Receptor Ligand Binding Domain. Biology Department, Davidson College. [Link]

-

ResearchGate. (n.d.). Modeling binding equilibrium in a competitive estrogen receptor binding assay. Retrieved February 13, 2026, from [Link]

-

Tremblay, G. B., et al. (2001). 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor gamma. PubMed. [Link]

-

El-Alfy, A. T., et al. (2016). Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development. PLOS ONE, 11(6), e0155959. [Link]

-

Pike, A. C., et al. (2001). A second binding site for hydroxytamoxifen within the coactivator-binding groove of estrogen receptor β. Proceedings of the National Academy of Sciences, 98(15), 8758-8763. [Link]

Sources

- 1. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The formation of estrogen-like tamoxifen metabolites and their influence on enzyme activity and gene expression of ADME genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tamoxifen and the Estrogen Receptor Ligand Binding Domain [biology.kenyon.edu]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development | PLOS One [journals.plos.org]

- 7. Endoxifen - Wikipedia [en.wikipedia.org]

- 8. Estrogen-receptor binding and biologic activity of tamoxifen and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

structure-activity relationship of cis-beta-Hydroxy Tamoxifen

Structure-Activity Relationship of cis- -Hydroxy Tamoxifen: A Technical Guide

Executive Summary & Chemical Identity

cis-

-

Geometric Isomerism: It possesses the cis (E) configuration, which typically inverts the SERM profile from antagonist to partial agonist.

-

-Hydroxylation: It contains a hydroxyl group at the

Chemical Nomenclature: (E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenyl-4-hydroxy-1-butene. Key Distinction: Do not confuse with 4-hydroxytamoxifen (Afimoxifene), which is hydroxylated on the phenyl ring. "Beta-hydroxy" strictly refers to the oxidation of the ethyl side chain.

Structural Characterization & Stereochemistry

The Triphenylethylene Scaffold

The core pharmacophore is the triphenylethylene skeleton. In Tamoxifen, the three phenyl rings provide high-affinity binding to the Estrogen Receptor (ER) ligand-binding domain (LBD), mimicking the steroid backbone of estradiol.

The "Cis" (E) Geometry

The biological activity of Tamoxifen is stereospecific.

-

(Z)-Tamoxifen (Trans): The therapeutic isomer. The bulky phenyl rings are trans to each other. This geometry positions the basic side chain to displace Helix 12 of the ER, preventing co-activator recruitment (Antagonist effect).

-

(E)-Tamoxifen (Cis): The impurity/isomer. The phenyl rings are cis. This geometry allows Helix 12 to adopt a conformation similar to the agonist state, often resulting in weak estrogenic activity.

-

Impact on cis-

-Hydroxy Tamoxifen: The cis configuration predisposes this molecule to act as an estrogen agonist rather than an antagonist, making it a critical impurity to monitor in drug substance manufacturing.

The -Hydroxy Modification

The transformation of the hydrophobic ethyl group (

-

Steric Bulk: The increased size of the hydroxyethyl group can cause steric clashes within the hydrophobic pocket of the ER LBD.

-

Hydrogen Bonding: The terminal hydroxyl group is capable of H-bonding. While the standard ethyl group fits into a hydrophobic crevice, the introduction of a polar -OH can destabilize binding unless a specific residue (e.g., Thr347 or Leu346 backbone) can accommodate it.

-

Metabolic Solubility: This modification significantly increases the water solubility of the molecule compared to parent Tamoxifen, facilitating renal excretion.

Detailed Structure-Activity Relationship (SAR)[1]

The following diagram illustrates the functional dissection of cis-

Figure 1: SAR dissection of cis-

Mechanistic Divergence

-

ER Binding Affinity: The cis isomer generally has lower affinity for ER

compared to the trans isomer. The addition of the -

Transcriptional Activation: Due to the cis geometry, the basic aminoethoxy side chain is not positioned correctly to shield the co-activator groove (AF-2). Consequently, the ER-ligand complex can recruit co-activators (e.g., SRC-1), leading to gene transcription. This makes the compound a potential endocrine disruptor or pro-estrogenic impurity .

Experimental Protocols for Characterization

To study this compound, researchers must employ protocols that can resolve the stereoisomers and quantify biological activity.

Isomer Resolution via HPLC

Standard reverse-phase HPLC can separate the cis and trans isomers, but the

| Parameter | Protocol Specification |

| Column | C18 Analytical (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 60% B over 20 min |

| Detection | UV @ 254 nm (Triphenylethylene chromophore) |

| Elution Order |

MCF-7 Proliferation Assay (Estrogenicity Test)

To verify the agonist nature of the cis-

-

Cell Line: MCF-7 (ER+ Breast Cancer).

-

Media: Phenol-red free DMEM + Charcoal-stripped FBS (to remove endogenous estrogens).

-

Dosing: Treat cells with compound (0.1 nM - 1 µM) for 6 days.

-

Controls: E2 (Estradiol) as positive control; Vehicle (DMSO) as negative.

-

Readout: MTT or CellTiter-Glo assay.

-

Expected Result: If cis-

-hydroxy tamoxifen acts as an agonist, cell growth will increase dose-dependently, unlike the trans-isomer which inhibits E2-induced growth.

Metabolic Pathway & Signaling

The formation of

Figure 2: Metabolic formation and isomerization pathway leading to the cis-beta-hydroxy variant.[1]

References

-

Al-Hassan, M. I. (1987).[2][3] Synthesis of cis- and trans-tamoxifen. Synthetic Communications. Link

-

Jordan, V. C., et al. (1984). Structure-activity relationships of nonisomerizable derivatives of tamoxifen: importance of hydroxyl group and side chain positioning for biological activity. Molecular Pharmacology. Link

-

Lien, E. A., et al. (1989). Distribution of 4-hydroxy-N-desmethyltamoxifen and other tamoxifen metabolites in human biological fluids and tissues. Cancer Research. Link

-

PubChem Compound Summary. (2024). cis-beta-Hydroxy Tamoxifen (CID 53421572).[1] National Center for Biotechnology Information. Link[4]

- Katzenellenbogen, J. A., et al. (1984). Facile geometric isomerization of phenolic non-steroidal estrogens and antiestrogens. Journal of Steroid Biochemistry.

Sources

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. 4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenylbutan-1-ol | C26H31NO2 | CID 53421572 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Estrogenic Properties of cis-beta-Hydroxy Tamoxifen

This technical guide details the in vitro characterization of cis-beta-Hydroxy Tamoxifen , a specific structural analog and impurity of the Selective Estrogen Receptor Modulator (SERM) Tamoxifen.

A Technical Guide for Pharmacological Profiling

Executive Summary & Chemical Identity

cis-beta-Hydroxy Tamoxifen (CAS: 97151-04-7) represents a critical structural impurity and potential metabolite in the Tamoxifen development pipeline. Unlike the therapeutic trans-isomer (Z-Tamoxifen), which functions as an ER antagonist in breast tissue, the cis-isomer (E-configuration) typically exhibits estrogenic (agonist) properties.

The "beta-hydroxy" designation refers to the hydroxylation of the terminal carbon on the ethyl side chain at the C2 position of the butene scaffold. This modification alters the lipophilicity and hydrogen-bonding potential of the ligand, potentially influencing its affinity for the Estrogen Receptor (ER) binding pocket and the stability of the agonist conformation.

Chemical Identity:

-

IUPAC Name: (E)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-1,2-diphenyl-1-butene-4-ol[1]

-

Isomerism: cis (E-isomer)

-

Core Pharmacophore: Triphenylethylene scaffold with a hydroxyethyl side chain.[2]

-

Primary Activity: Estrogen Receptor Agonist (Weak to Moderate).

Mechanistic Basis: The "Cis" Agonist Effect

To understand the experimental data, one must grasp the structural causality. The estrogenicity of cis-beta-Hydroxy Tamoxifen stems from its inability to displace Helix 12 of the Estrogen Receptor Ligand Binding Domain (LBD).

-

Trans-Tamoxifen (Antagonist): The bulky side chain projects out of the binding pocket, forcing Helix 12 into a conformation that blocks co-activator recruitment (AF-2 inhibition).

-

Cis-Tamoxifen (Agonist): The geometric reconfiguration tucks the side chain differently, allowing Helix 12 to adopt a "closed" position similar to the Estradiol-bound state. This facilitates the recruitment of co-activators (e.g., SRC-1), driving transcription.

-

Beta-Hydroxylation: The addition of the -OH group on the ethyl chain introduces a polar moiety that may interact with specific residues (e.g., Asp351 or Leu354) within the LBD, modulating the stability of the complex.

Visualization: SERM Mechanism of Action

Caption: Differential conformational changes in ER Helix 12 induced by Trans vs. Cis isomers.

Experimental Methodologies

The following protocols are designed to validate the estrogenic profile of cis-beta-Hydroxy Tamoxifen. These are self-validating systems using positive (Estradiol, E2) and negative (Fulvestrant/ICI 182,780) controls.

Protocol A: Competitive Receptor Binding Assay (RBA)

Objective: Determine the Relative Binding Affinity (RBA) of cis-beta-Hydroxy Tamoxifen for ERα and ERβ compared to Estradiol.

-

Preparation: Prepare cytosolic fractions from MCF-7 cells or use recombinant human ERα/β LBD.

-

Tracer: Use [³H]-17β-Estradiol (1 nM final concentration).

-

Competition: Incubate receptor/tracer mix with increasing concentrations of cis-beta-Hydroxy Tamoxifen (

M to -

Equilibrium: Incubate at 4°C for 18 hours (to reach equilibrium without degradation).

-

Separation: Remove unbound ligand using dextran-coated charcoal or hydroxyapatite.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Calculation: Plot % Specific Binding vs. Log[Concentration]. Calculate IC50.

-

Validation Check: The IC50 of unlabeled E2 should be ~1-5 nM.

-

Protocol B: ERE-Luciferase Transcriptional Reporter Assay

Objective: Quantify the functional agonist activity (transcriptional efficacy).

-

Cell Line: MVLN cells (MCF-7 stably transfected with Vitellogenin-ERE-Luciferase) or transiently transfected HEK293 (ER-negative background).

-

Seeding: Plate cells in phenol-red-free DMEM + 5% charcoal-stripped FBS (to remove endogenous estrogens).

-

Treatment (24h):

-

Vehicle (DMSO < 0.1%)

-

E2 (1 nM) - Positive Control

-

cis-beta-Hydroxy Tamoxifen (0.1 nM – 1 µM)

-

cis-beta-Hydroxy Tamoxifen + ICI 182,780 (100 nM) - Antagonist Check

-

-

Lysis & Detection: Use a standard Luciferase Assay System. Measure Luminescence (RLU).

-

Data Analysis: Normalize RLU to total protein or Renilla luciferase (transfection control).

Protocol C: MCF-7 Cell Proliferation Assay

Objective: Assess the physiological consequence of receptor activation (mitogenesis).

-

Starvation: Culture MCF-7 cells in estrogen-depleted medium for 48-72 hours prior to the assay.

-

Dosing: Treat cells for 6 days with media replenishment every 48 hours.

-

Readout: Use DNA quantification (fluorometric) or Cell Titer-Glo (ATP) as a proxy for cell number.

-

Interpretation: An increase in cell number relative to vehicle indicates estrogenic activity.

Data Synthesis & Expected Results

Based on the structure-activity relationship (SAR) of triphenylethylenes, the following data profile is expected for cis-beta-Hydroxy Tamoxifen.

| Parameter | 17β-Estradiol (E2) | Trans-Tamoxifen (Therapeutic) | cis-beta-Hydroxy Tamoxifen |

| ER Binding Affinity (RBA) | 100% | ~1-5% | ~0.1 - 1.0% (Reduced by hydroxyethyl) |

| Transcriptional Efficacy (Emax) | 100% | < 5% (Antagonist) | 40 - 70% (Partial Agonist) |

| MCF-7 Proliferation | Strong Stimulation | Inhibition | Moderate Stimulation |

| Effect of ICI 182,780 | Blocked | N/A | Blocked (Confirms ER dependency) |

Technical Insight: The beta-hydroxyl group often lowers binding affinity compared to the non-hydroxylated parent due to desolvation penalties, but the cis configuration ensures that whatever binds will trigger an agonist response.

Visualization: Experimental Workflow

Caption: Sequential in vitro profiling workflow for SERM metabolite characterization.

Implications for Drug Development

The presence of cis-beta-Hydroxy Tamoxifen in a therapeutic formulation or its formation in vivo presents specific challenges:

-

Reduced Efficacy: As an estrogenic agonist, it can competitively bind ER and activate tumor growth, directly counteracting the therapeutic goal of Trans-Tamoxifen.

-

Impurity Control: Synthesis of Tamoxifen often yields a mixture of cis/trans isomers. Stringent purification is required to remove the cis precursors. The beta-hydroxy derivative may form via oxidative degradation or minor metabolic pathways.

-

Toxicity Markers: While less reactive than alpha-hydroxytamoxifen (linked to DNA adducts), the beta-hydroxy isomer serves as a marker for non-CYP2D6 mediated metabolism or synthetic by-products.

Conclusion: Researchers must treat cis-beta-Hydroxy Tamoxifen as a functional estrogen . Any detection of this compound in in vitro assays should be flagged as a potential source of background estrogenic noise or therapeutic resistance.

References

-

Jordan, V. C., et al. (1982). Tamoxifen antiestrogens.[2][3][4][5][6][7][8] A comparison of the activity, pharmacokinetics, and metabolic activation of the cis and trans isomers of tamoxifen.[2][3] Journal of Steroid Biochemistry.[3]

-

Katzenellenbogen, B. S., et al. (1984). Bioactivities, estrogen receptor interactions, and plasminogen activator-inducing activities of tamoxifen and hydroxytamoxifen isomers in MCF-7 human breast cancer cells. Cancer Research.

-

LGC Standards. (2024). cis-beta-Hydroxy Tamoxifen Product Sheet.[1][7][9][10]

-

PubChem. (2024).[11] Compound Summary: 4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenylbutan-1-ol.[7][9][11] National Library of Medicine.[11] [11]

-

MacGregor, J. I., & Jordan, V. C. (1998). Basic guide to the mechanisms of antiestrogen action. Pharmacological Reviews.

Sources

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 2. Structure-function relationships of hydroxylated metabolites of tamoxifen that control the proliferation of estrogen-responsive T47D breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tamoxifen antiestrogens. A comparison of the activity, pharmacokinetics, and metabolic activation of the cis and trans isomers of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cis-beta-Hydroxy Tamoxifen | LGC Standards [lgcstandards.com]

- 8. Structure-activity relationships of nonisomerizable derivatives of tamoxifen: importance of hydroxyl group and side chain positioning for biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. 4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenylbutan-1-ol | C26H31NO2 | CID 53421572 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: Defining a Key Metabolite in Tamoxifen Pharmacology

An In-depth Technical Guide to cis-beta-Hydroxy Tamoxifen (CAS 97151-04-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Tamoxifen, a cornerstone in the treatment of estrogen receptor (ER)-positive breast cancer, is a prodrug that requires metabolic activation to exert its therapeutic effects. The biotransformation of tamoxifen yields several metabolites, with the 4-hydroxylated forms being of primary pharmacological significance due to their high affinity for the estrogen receptor. This guide focuses on a specific, yet crucial, stereoisomer: cis-beta-Hydroxy Tamoxifen, also known by its systematic IUPAC name 4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol and its CAS number 97151-04-7.

A critical point of clarification is the nomenclature. In the context of triarylethylene compounds like tamoxifen and its derivatives, the cis and trans descriptors refer to the geometric relationship of the two phenyl rings. Counterintuitively, based on the Cahn-Ingold-Prelog priority rules, the biologically less active cis-isomer is designated as the (E)-isomer, while the highly potent trans-isomer is the (Z)-isomer[1]. This guide will adhere to this established convention, referring to the topic compound as (E)-4-Hydroxytamoxifen .

While (Z)-4-Hydroxytamoxifen (endoxifen) is lauded for its potent antiestrogenic activity, understanding the properties of the (E)-isomer is vital for several reasons. It is often a significant impurity in synthetic preparations, its presence can be an indicator of drug degradation, and it is formed in vivo through metabolic isomerization[1][2]. Therefore, a comprehensive understanding of its synthesis, characterization, and biological activity is essential for researchers in pharmacology and medicinal chemistry.

Physicochemical and Structural Properties

(E)-4-Hydroxytamoxifen is a tertiary amino compound and a phenol, sharing the same molecular formula and weight as its more active (Z)-isomer. Its distinct three-dimensional structure, however, dictates its unique biological profile.

| Property | Value | Source(s) |

| CAS Number | 97151-04-7 | |

| Systematic Name | 4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | [3] |

| Synonyms | cis-4-Hydroxytamoxifen, (E)-4-OHT, cis-Afimoxifene | |

| Molecular Formula | C₂₆H₂₉NO₂ | [3] |

| Molecular Weight | 387.51 g/mol | |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in Ethanol (20 mg/mL with heating), Methanol (10 mg/mL), DMSO, DMF. | [4][5] |

Synthesis and Purification Workflow

The synthesis of 4-hydroxytamoxifen isomers is most commonly achieved via a McMurry coupling reaction, which creates the central double bond by reductively coupling two ketone precursors[6][7][8]. The reaction typically produces a mixture of (E) and (Z) isomers that must then be separated. The purification of the desired (E)-isomer is a critical step, accomplished primarily through chromatographic techniques.

Experimental Protocol: Synthesis and Isolation

This protocol is a representative methodology based on established literature for McMurry reactions and subsequent purification[7][9]. Causality: The McMurry reaction is chosen for its effectiveness in forming tetrasubstituted alkenes from ketones. The subsequent purification is challenging because the (E) and (Z) isomers have very similar physical properties, necessitating high-resolution chromatography.

Part A: McMurry Coupling Reaction

-

Reactor Setup: Under an inert argon atmosphere, suspend Zinc dust (6.0 eq.) in anhydrous Tetrahydrofuran (THF) in a round-bottom flask and cool to 0°C.

-

Titanium Complex Formation: Add Titanium tetrachloride (TiCl₄, 2.5 eq.) dropwise to the stirred suspension. The mixture will turn from yellow to black. After addition, warm the mixture to reflux and maintain for 2 hours to generate the low-valent titanium reagent.

-

Substrate Addition: Cool the reaction mixture to room temperature. Add a solution of 4-hydroxy-4'-(2-(dimethylamino)ethoxy)benzophenone (1.0 eq.) and propiophenone (1.0 eq.) in anhydrous THF to the titanium reagent.

-

Reaction: Heat the mixture to reflux and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling, quench the reaction by slowly adding aqueous K₂CO₃ solution. Filter the mixture through a pad of Celite to remove titanium oxides. Extract the aqueous filtrate with Dichloromethane (DCM) or Ethyl Acetate.

-

Crude Product: Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product as a mixture of (E) and (Z) isomers.

Part B: Isomer Purification via RP-HPLC

-

System Preparation: Utilize a preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a C18 column.

-

Mobile Phase: Prepare a two-solvent mobile phase.

-

Solvent A: HPLC-grade water with 0.1% Trifluoroacetic acid (TFA) or Formic acid.

-

Solvent B: HPLC-grade Acetonitrile or Methanol with 0.1% TFA or Formic acid.

-

Rationale: The acidic modifier improves peak shape by protonating the tertiary amine, preventing tailing.

-

-

Sample Preparation: Dissolve the crude isomeric mixture in a minimal amount of the mobile phase (or DMSO if necessary) and filter through a 0.45 µm syringe filter.

-

Chromatography:

-

Equilibrate the column with the starting mobile phase composition (e.g., 65% Solvent A, 35% Solvent B).

-

Inject the sample and run a gradient elution, gradually increasing the percentage of Solvent B.

-

Monitor the elution profile using a UV detector, typically at 240-280 nm.

-

Based on analytical runs, the (E)-isomer is expected to elute slightly earlier than the (Z)-isomer due to polarity differences[10].

-

-

Fraction Collection & Isolation: Collect the fractions corresponding to the (E)-isomer peak. Combine the pure fractions and remove the organic solvent using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the purified (E)-4-Hydroxytamoxifen as a solid.

Analytical Characterization

Confirming the identity and isomeric purity of (E)-4-Hydroxytamoxifen is paramount. A combination of HPLC and NMR spectroscopy provides a definitive characterization.

| Technique | Parameters & Expected Results | Source(s) |

| RP-HPLC | Column: C18 (e.g., 5 µm, 4.6 x 250 mm)Mobile Phase: Acetonitrile/Ammonium Acetate BufferDetection: UV at ~275 nmResult: The (E)-isomer (cis) will have a shorter retention time than the (Z)-isomer (trans). In one reported method, the retention times were 27.1 min for cis and 27.6 min for trans. | [10] |

| ¹H-NMR | Key Distinguishing Feature: The chemical shift of the methylene protons (-O-CH₂ -CH₂-N(CH₃)₂) in the side chain. For the (E)-isomer, these protons are shifted downfield compared to the (Z)-isomer. This is due to the anisotropic effect of the nearby phenyl ring. | [1] |

| Mass Spec. | Expected Ion (ESI+): m/z 388.2 [M+H]⁺ |

Mechanism of Action and Biological Activity

The biological activity of tamoxifen metabolites is dictated by their stereochemistry, which governs how they interact with the ligand-binding pocket of the estrogen receptor.

Estrogen Receptor Binding and Activity

(E)-4-Hydroxytamoxifen is a selective estrogen receptor modulator (SERM), but its pharmacological profile is markedly different from its (Z)-isomer.

-

Receptor Affinity: The affinity of 4-hydroxytamoxifen for the estrogen receptor is significantly higher than that of the parent drug, tamoxifen[11]. However, the (E)-isomer has a substantially lower binding affinity for ERα and ERβ compared to the (Z)-isomer. This difference is estimated to be around 100-fold, which directly translates to its reduced biological potency.

-

Antiestrogenic Potency: In ER-positive breast cancer cell lines like T47D, (E)-4-Hydroxytamoxifen is considered a weak antiestrogen[1]. Studies using fixed-ring analogues to prevent isomerization confirmed this weak activity, with a reported IC₅₀ value in the range of 4 x 10⁻⁸ to 2 x 10⁻⁷ M, compared to the nanomolar or sub-nanomolar potency of the (Z)-isomer[1].

-

Interaction with ERRγ: Beyond the classical estrogen receptors, 4-hydroxytamoxifen has been identified as a high-affinity ligand for the orphan Estrogen-Related Receptor gamma (ERRγ), binding with a Kd of 35 nM[12][13]. This interaction leads to the deactivation of ERRγ's constitutive transcriptional activity. This suggests an alternative, ER-independent pathway through which tamoxifen metabolites may exert biological effects.

Metabolism and Isomerization

The metabolic fate of (E)-4-Hydroxytamoxifen is a critical aspect of its pharmacology. It is not merely an inert byproduct but participates in a dynamic equilibrium in vivo.

-

Formation: (E)-4-Hydroxytamoxifen can be formed directly from the isomerization of the more abundant (Z)-isomer.

-